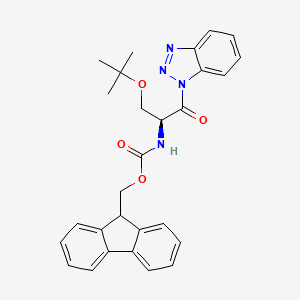

Fmoc-Ser(tBu)-Bt

説明

Fmoc-Ser(tBu)-Bt is a derivative used in the solid-phase synthesis of peptides, particularly for the incorporation of phosphorylated serine residues. The Fmoc (9-fluorenylmethoxycarbonyl) group is a common amino-protecting group used in peptide synthesis that can be removed under mild base conditions. The tBu (tert-butyl) group is used to protect the hydroxyl group of serine, and Bt (benzotriazol-1-yl-oxy) is a leaving group that facilitates the incorporation of the amino acid into the growing peptide chain.

Synthesis Analysis

The synthesis of peptides using Fmoc chemistry is a well-established method for producing small to medium-sized proteins, including membrane proteins. The study described in the first paper demonstrates an efficient and cost-effective approach to synthesize membrane proteins using automated Fmoc chemistry. A key aspect of this synthesis is the use of a removable arginine-tagged backbone modification group, which allows membrane protein segments to behave similarly to water-soluble peptides during the synthesis process .

Molecular Structure Analysis

The molecular structure of Fmoc-Ser(tBu)-Bt is designed to be compatible with solid-phase peptide synthesis. The Fmoc group protects the amino group of serine, while the tBu group protects the side chain hydroxyl group. This dual protection strategy is crucial for the selective incorporation of phosphorylated serine residues into peptides. The Bt group acts as a leaving group during peptide bond formation, ensuring efficient peptide elongation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of serine phosphopeptides using Fmoc-Ser(tBu)-Bt include the selective deprotection of the serine residue and on-resin phosphorylation. The t-butyldimethylsilyl group is selectively removed from the resin-bound protected peptide, allowing for the subsequent phosphorylation of the serine residue. The final deprotection and cleavage from the resin yield the desired serine phosphopeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-Ser(tBu)-Bt are tailored to facilitate its use in solid-phase peptide synthesis. The protecting groups are chosen for their stability under the conditions used for peptide elongation and their ability to be removed without affecting the integrity of the peptide. The overall design of Fmoc-Ser(tBu)-Bt allows for the synthesis of complex peptides, including those with post-translational modifications such as phosphorylation .

科学的研究の応用

Self-Assembly in Material Science and Nanotechnology

Fmoc-Ser(tBu)-OH, a variant of Fmoc-Ser(tBu)-Bt, exhibits unique self-assembly properties. It forms different morphologies under various concentrations and temperatures, including flower-like structures and rods. This behavior is significant for designing novel architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

Solid-Phase Peptide Synthesis

Fmoc-Ser(tBu)-OH has been studied for its racemization during solid-phase peptide synthesis. An assay was developed to test the effects of coupling conditions on serine racemization, highlighting the importance of reaction conditions for peptide synthesis (Fenza, Tancredi, Galoppini, & Rovero, 1998).

Vitamin B6-Conjugated Peptides

The compound has been used in the preparation of vitamin B6-conjugated peptides, demonstrating its versatility in peptide synthesis (Zhu & Stein, 1994).

Polymer-Supported Synthesis

Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH are utilized in polymer-supported synthesis to create morpholine-3-carboxylic acid derivatives, demonstrating their application in stereochemical studies and synthesis of complex molecules (Králová et al., 2017).

Phosphoserine Peptides Synthesis

It plays a role in the solid-phase synthesis of phosphoserine peptides, which are important in studying proteins related to diseases like Alzheimer's (Shapiro et al., 1996).

Manufacture of Hydrophobic Peptides

Fmoc-Ser(tBu)-OH is used in the manufacture of hydrophobic peptides, a key process in the development of cancer vaccines (Shakoori & Gangakhedkar, 2014).

Synthesis of Fmoc-β-Nitroalanine

It serves as a starting material for the synthesis of Fmoc-β-nitroalanine, a compound used in further peptide modifications (Chauhan & Wilk, 2010).

Green Solid-Phase Peptide Synthesis

Fmoc-Ser(tBu)-OH is part of the Fmoc/tBu solid-phase peptide synthesis, which is gaining attention for its potential in greener and more sustainable chemistry practices (Al Musaimi, de la Torre, & Albericio, 2020).

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O4/c1-28(2,3)36-17-24(26(33)32-25-15-9-8-14-23(25)30-31-32)29-27(34)35-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-15,22,24H,16-17H2,1-3H3,(H,29,34)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYMWOBVSUAUNL-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649515 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Ser(tBu)-Bt | |

CAS RN |

1126433-40-6 | |

| Record name | Carbamic acid, N-[(1S)-2-(1H-benzotriazol-1-yl)-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126433-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)

![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)

![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)

![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)